molecular formula C18H15N3O2S B5763692 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide

4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide

Cat. No. B5763692
M. Wt: 337.4 g/mol
InChI Key: YFRAQPPBUSDPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide, also known as MTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTB is a benzamide derivative that has shown promising results in various studies related to cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). MMPs are enzymes that play a role in cancer cell invasion and metastasis, while COX-2 is an enzyme that is involved in the production of inflammation mediators.
Biochemical and Physiological Effects:
4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs and COX-2, which can lead to a reduction in cancer cell invasion and inflammation. 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide in lab experiments is its relatively low toxicity compared to other anticancer and anti-inflammatory agents. 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has also been shown to have good solubility in water, which makes it easier to work with in lab experiments. However, one of the limitations of using 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide is its limited availability and high cost, which can make it difficult to perform large-scale studies.

Future Directions

There are many potential future directions for research on 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the investigation of the potential applications of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide and to identify potential molecular targets for the compound. Overall, 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide involves the reaction of 4-aminobenzamide with 2-aminothiazole-4-carboxylic acid, followed by the addition of methyl iodide. The final product is obtained after purification by recrystallization. The synthesis of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been optimized by various researchers to improve the yield and purity of the compound.

Scientific Research Applications

4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been studied in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has also been shown to have anti-inflammatory properties and has been studied in models of inflammation, such as rheumatoid arthritis.

properties

IUPAC Name

4-methyl-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-12-2-4-13(5-3-12)16(22)20-15-8-6-14(7-9-15)17(23)21-18-19-10-11-24-18/h2-11H,1H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRAQPPBUSDPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide

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